molecular formula C₁₆H₁₇D₃N₄O₅ B1158486 Porfiromycin-d3

Porfiromycin-d3

Cat. No.: B1158486
M. Wt: 351.37
Attention: For research use only. Not for human or veterinary use.
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Description

Porfiromycin-d3 (CAS 801-52-5) is a deuterium-labeled analog of Porfiromycin, a natural antibiotic belonging to the mitomycin family. Produced by Shanghai Aladdin Biochemical Technology, this compound is primarily utilized in research settings as an internal standard or tracer for pharmacokinetic and metabolic studies . The compound retains the core structure of Porfiromycin, a bicyclic aziridine-containing molecule, but incorporates three deuterium atoms, likely at the methyl group involved in its activation mechanism . Upon chemical or enzymatic reduction, Porfiromycin (and its deuterated form) undergoes structural rearrangement, leading to DNA cross-linking—a mechanism critical for its cytotoxic effects .

Properties

Molecular Formula

C₁₆H₁₇D₃N₄O₅

Molecular Weight

351.37

Synonyms

(1aS,8S,8aR,8bS)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-1,5-dimethylazirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione-d3;  ENT 50825-d3;  Methyl Mitomycin C-d3;  Methylmitomycin-d3;  N-Methylmitomycin C-d3;  NCI 56410-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Mitomycin C

Key Differences :

  • Activation Mechanism : Both Porfiromycin-d3 and Mitomycin C (CAS 50-07-7) require reductive activation to form DNA adducts. However, Mitomycin C lacks deuterium substitution, which may influence its metabolic stability and detection in analytical assays .
  • Deuterium Labeling: this compound’s deuterium atoms enhance its utility in mass spectrometry (MS)-based quantification by minimizing isotopic interference, a feature absent in non-deuterated Mitomycin C .

Functional Analogues: Deuterated Quinolones

Examples : Ofloxacin-d3 and Pefloxacin-d5 (referenced in ).

Parameter This compound Ofloxacin-d3 Pefloxacin-d5
Class Mitomycin (aziridine antibiotic) Fluoroquinolone Fluoroquinolone
Mechanism DNA cross-linking post-activation DNA gyrase inhibition DNA gyrase inhibition
Deuterium Sites Methyl group (d3) Trifluoromethyl group (d3) Multiple positions (d5)
Research Use Pharmacokinetics, stability studies Antimicrobial resistance assays Analytical reference standards
Purity Not specified ≥98% (typical for deuterated standards) ≥95%
Storage Ambient conditions Controlled ambient Dry, dark conditions

Key Insights :

  • Structural Divergence: this compound’s aziridine core contrasts sharply with the quinolone ring system of Ofloxacin-d3 and Pefloxacin-d5. This structural difference underpins their distinct mechanisms—DNA cross-linking vs. gyrase inhibition .
  • Analytical Utility: While this compound is used to track metabolic pathways, deuterated quinolones serve as reference materials in antimicrobial assays .

Isotopic vs. Non-Isotopic Analogues

Porfiromycin vs. This compound :

  • Isotopic Effect : Deuterium in this compound may slow metabolic degradation (due to the kinetic isotope effect), improving its detection in long-term studies .

Research Implications and Limitations

  • Advantages of this compound: Enhanced traceability in complex biological matrices due to isotopic labeling . Compatibility with high-precision techniques like LC-MS/MS, as noted in ’s supplementary tables .
  • Structural similarities to non-deuterated mitomycins necessitate careful experimental design to avoid cross-reactivity .

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